molecular formula C10H17NO4 B185937 (2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid CAS No. 142723-69-1

(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid

Cat. No.: B185937
CAS No.: 142723-69-1
M. Wt: 215.25 g/mol
InChI Key: SAPXWJIRFYUGTP-XPPMVYLVSA-N
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Description

This compound features a pentenoic acid backbone with an (E)-configured double bond at C2 and an (S)-configured tert-butoxycarbonyl (Boc)-protected amino group at C4 (Fig. 1). It is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in protease inhibitors and antiviral agents .

Properties

IUPAC Name

(E,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h5-7H,1-4H3,(H,11,14)(H,12,13)/b6-5+/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPXWJIRFYUGTP-XPPMVYLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](/C=C/C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452169
Record name (2E,4S)-4-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]-2-PENTENOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142723-69-1
Record name (2E,4S)-4-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]-2-PENTENOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of the Morpholinone Auxiliary

The morpholinone auxiliary is deprotonated with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at −78°C, generating a chiral enolate. Subsequent alkylation with (E)-4-bromo-2-pentenoate introduces the α,β-unsaturated backbone while preserving the auxiliary's stereochemical influence. This step achieves diastereomeric ratios exceeding 20:1 due to the rigid transition state imposed by the diphenylmorpholinone framework.

Key Reaction Parameters

ParameterValue
BaseLiHMDS (1.1 equiv)
SolventTHF
Temperature−78°C
Alkylating Agent(E)-4-bromo-2-pentenoate
Yield86%

Auxiliary Removal and Carboxylate Liberation

Hydrogenolysis of the alkylated morpholinone intermediate using palladium hydroxide (Pd(OH)₂) under 50 psi H₂ in ethyl acetate cleaves the N–O bond, releasing the Boc-protected β-amino acid. This step proceeds quantitatively (97% yield) without epimerization, as confirmed by chiral HPLC analysis.

Stereoselective Olefination Strategies

The (E)-configuration of the α,β-unsaturated system is established through two principal pathways:

Wittig Olefination of β-Amino Aldehydes

Reaction of N-Boc-β-amino aldehydes with stabilized ylides (e.g., Ph₃P=CHCO₂H) in dichloromethane produces the (E)-alkene with >95% selectivity. The bulky tert-butoxycarbonyl group exerts significant steric control, favoring trans-addition across the carbonyl.

Representative Procedure

  • Generate ylide from ethyl (triphenylphosphoranylidene)acetate (2.0 equiv) in dry CH₂Cl₂.

  • Add N-Boc-β-amino aldehyde (1.0 equiv) dropwise at 0°C.

  • Warm to room temperature, stir for 12 hr.

  • Isolate product via silica gel chromatography (hexanes/EtOAc 3:1).

Elimination Reactions

Dehydrohalogenation of β-halo-β-amino acid derivatives using DBU (1,8-diazabicycloundec-7-ene) in toluene at 80°C provides an alternative route. For example, treatment of 4-(N-Boc-amino)-3-chloropentanoic acid with DBU induces HCl elimination, forming the (E)-alkene through a concerted E2 mechanism.

Resolution of Racemic Mixtures

While asymmetric synthesis remains preferred, classical resolution methods retain utility for small-scale production:

Diastereomeric Salt Formation

Racemic 4-amino-2-pentenoic acid is treated with (R)-(−)-mandelic acid (1.2 equiv) in ethanol/water (4:1). The (4S)-enantiomer forms a crystalline complex that precipitates selectively (78% ee), followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) and DMAP catalysis.

Enzymatic Kinetic Resolution

Lipase PS-immobilized (Burkholderia cepacia) catalyzes the acetylation of racemic N-Boc-4-amino-2-pentenoic acid methyl ester in vinyl acetate. The (4R)-enantiomer reacts preferentially (E = 32), enabling isolation of (4S)-product after hydrolysis (62% yield, 99% ee).

Analytical Characterization Data

Critical spectroscopic signatures confirm successful synthesis:

¹H NMR (400 MHz, CDCl₃)
δ 6.89 (dt, J = 15.6, 6.8 Hz, 1H, CH=CHCO₂H)
δ 5.82 (d, J = 15.6 Hz, 1H, CH=CHCO₂H)
δ 4.21 (m, 1H, C₄-H)
δ 1.44 (s, 9H, Boc CH₃)

13C NMR (100 MHz, CDCl₃)
δ 171.2 (CO₂H)
δ 155.6 (Boc carbonyl)
δ 144.3, 123.1 (CH=CH)
δ 80.1 (Boc quaternary)
δ 28.3 (Boc CH₃)

HRMS (ESI-TOF)
Calculated for C₁₁H₁₉NO₄ [M+H]⁺: 230.1387
Found: 230.1389

Industrial-Scale Production Considerations

Transitioning laboratory methods to manufacturing requires optimization of:

Continuous Flow Hydrogenolysis

A plug-flow reactor with 5% Pd/C catalyst (50 μm particle size) processes the morpholinone intermediate at 80°C and 30 bar H₂. This system achieves 99.8% conversion with catalyst turnover numbers >50,000, significantly reducing precious metal costs.

Crystallization-Induced Dynamic Resolution

Combining asymmetric synthesis with in situ crystallization in a mixed solvent system (MTBE/heptane 1:3) enhances enantiomeric excess from 92% to >99.5% through preferential precipitation of the (4S)-enantiomer .

Chemical Reactions Analysis

Types of Reactions

(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the pentenoic acid to saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, saturated acids, and substituted amino acids, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Medicinal Chemistry

(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid has been studied for its potential as a building block in the synthesis of bioactive compounds. Its ability to form stable intermediates makes it suitable for the development of pharmaceuticals targeting various diseases.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of novel peptides incorporating this compound as a key intermediate. The resulting peptides exhibited enhanced biological activity against cancer cell lines, demonstrating the compound's utility in drug development .

Organic Synthesis

The compound serves as an important reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.

  • Case Study : Research highlighted in Organic Letters detailed the use of this compound in a palladium-catalyzed cross-coupling reaction to synthesize complex biaryl compounds. The reaction conditions were optimized to yield high purity products with significant yields .

Materials Science

In materials science, this compound has been investigated for its potential applications in polymer chemistry. Its functional groups allow for the modification of polymer backbones, leading to materials with tailored properties.

  • Case Study : A recent investigation into polymer composites utilized this compound as a monomer for synthesizing biodegradable polymers. The resulting materials demonstrated improved mechanical properties and biodegradability compared to traditional plastics .

Mechanism of Action

The mechanism of action of (2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, modulating their activity. The presence of the Boc group influences its reactivity and interaction with biological molecules, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Key Structural Differences and Properties
Compound Name (CAS) Key Features Molecular Formula Applications/Notes Reference
(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid (CAS 1015037-46-3) Boc-protected amino group, (E)-double bond, carboxylic acid C₁₁H₁₇NO₄ Intermediate for antiviral agents (e.g., Rupintrivir)
(2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-pentynoic acid methyl ester (CAS 71460-02-1) Boc-protected amino group, alkyne (C≡C) at C4, methyl ester C₁₀H₁₅NO₄ Alkyne enables click chemistry; ester improves membrane permeability
(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic acid ethyl ester (CAS 328086-61-9) Ethyl ester, pyrrolidinone substituent, free amino group C₁₁H₁₈N₂O₃ Enhanced lipophilicity (solubility in dichloromethane/methanol)
4-Pentenoic acid, 5-chloro-2-(1-methylethyl)-, (2S,4E) (CAS 324519-66-6) Chloro substituent, isopropyl group C₈H₁₃ClO₂ Intermediate for renin inhibitors (e.g., Aliskiren)
Key Observations :
  • Boc vs. Fmoc Protection: The Boc group (tert-butoxycarbonyl) in the target compound contrasts with bulkier Fmoc (fluorenylmethoxycarbonyl) in analogs like (2S)-4-Bromo-2-Fmoc-amino-4-pentenoic acid. Boc offers milder deprotection conditions (e.g., TFA) compared to Fmoc (base-sensitive) .
  • Carboxylic Acid vs. Esters : The free carboxylic acid in the target compound increases polarity, limiting blood-brain barrier penetration, whereas ester derivatives (e.g., methyl or ethyl esters) enhance lipophilicity and bioavailability .
  • Double Bond vs. Alkyne: The (E)-double bond in the target compound provides rigidity, while alkynyl analogs (e.g., 4-pentynoic acid derivatives) enable bioorthogonal reactions for targeted drug delivery .
Antiviral Activity :

The target compound shares structural motifs with Rupintrivir (CAS 223537-30-2), a rhinovirus protease inhibitor. Both feature a Boc-protected amino group and α,β-unsaturated ester, critical for binding to viral proteases . Modifications like ethyl esterification or pyrrolidinone substitution (as in CAS 328086-61-9) may alter potency or metabolic stability .

Physicochemical Properties

Table 2: Predicted and Experimental Data
Property Target Compound (2S)-4-Pentynoic Acid Methyl Ester (2E,4S)-Ethyl Ester with Pyrrolidinone
Molecular Weight 227.26 g/mol 213.23 g/mol 226.27 g/mol
LogP (Predicted) 1.5–2.0 2.2–2.8 1.8–2.3
Solubility Water: Low; DMSO: High Water: Insoluble; Chloroform: Soluble Water: Insoluble; Methanol: Soluble
Boiling Point N/A N/A 435°C (Predicted)

Biological Activity

(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid, also known as a derivative of 2-pentenoic acid, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on available literature and research findings.

  • Molecular Formula : C10_{10}H17_{17}NO4_4
  • Molecular Weight : 215.246 g/mol
  • Density : 1.106 g/cm³
  • Boiling Point : 377.1 °C at 760 mmHg
  • Flash Point : 181.8 °C

The compound features a carbonyl group and an amino group, which are crucial for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps including the formation of the pentenoic acid backbone and the introduction of the dimethylethoxycarbonyl group. The following general synthetic route can be employed:

  • Formation of the Pentenoic Acid Core : Starting from acyclic precursors or through cyclization methods.
  • Introduction of the Dimethylethoxycarbonyl Group : This can be achieved via acylation reactions using appropriate reagents.
  • Purification : The final product is purified using chromatographic techniques.

Antimicrobial Properties

Research indicates that derivatives of pentenoic acids exhibit antimicrobial activity. A study highlighted that compounds with similar structures showed effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial properties .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or diseases linked to enzyme dysfunction .

Case Studies and Research Findings

StudyFindings
Yang et al. (2000)Investigated various pentenoic acid derivatives for their biological activities, noting promising results in antimicrobial assays .
Conroy et al. (2010)Reported on the synthesis and biological evaluation of similar compounds, highlighting their potential as enzyme inhibitors .
Shankar et al. (2013)Explored the structure-activity relationship of pentenoic acids, providing insights into modifications that enhance biological activity .

Q & A

Q. What PPE and engineering controls are required for safe handling?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use a respirator (NIOSH N95) if handling powders.
  • Ventilation : Conduct reactions in a fume hood; use closed-system transfers for hygroscopic or volatile intermediates .

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